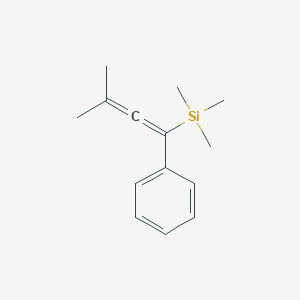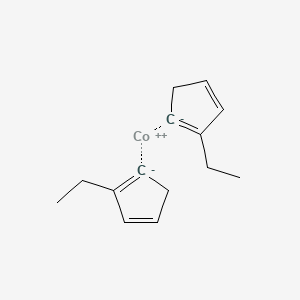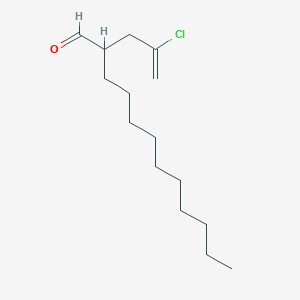
2-(2-Chloroprop-2-EN-1-YL)dodecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroprop-2-en-1-yl)dodecanal is an organic compound with the molecular formula C15H27ClO. It is a type of aldehyde that features a chlorinated allyl group attached to a dodecanal backbone.
Preparation Methods
The synthesis of 2-(2-Chloroprop-2-en-1-yl)dodecanal can be achieved through several synthetic routes. One common method involves the reaction of dodecanal with 2-chloropropene in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a Lewis acid catalyst like aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .
Chemical Reactions Analysis
2-(2-Chloroprop-2-en-1-yl)dodecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
2-(2-Chloroprop-2-en-1-yl)dodecanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 2-(2-Chloroprop-2-en-1-yl)dodecanal exerts its effects depends on the specific reaction or application. In chemical reactions, the aldehyde group acts as an electrophile, while the chlorinated allyl group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the specific context, such as enzyme-catalyzed reactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
2-(2-Chloroprop-2-en-1-yl)dodecanal can be compared with other similar compounds, such as:
2-(2-Chloroprop-2-en-1-yl)aniline: Similar in structure but contains an aniline group instead of an aldehyde group.
2-(2-Chloroprop-2-en-1-yl)-2-methylaniline: Contains a methyl-substituted aniline group.
2-(2-Chloroprop-2-en-1-yl)-2-methoxyaniline: Contains a methoxy-substituted aniline group.
The uniqueness of this compound lies in its aldehyde functionality, which allows for a different range of chemical reactions and applications compared to its aniline-based counterparts .
Properties
CAS No. |
54814-10-7 |
|---|---|
Molecular Formula |
C15H27ClO |
Molecular Weight |
258.83 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enyl)dodecanal |
InChI |
InChI=1S/C15H27ClO/c1-3-4-5-6-7-8-9-10-11-15(13-17)12-14(2)16/h13,15H,2-12H2,1H3 |
InChI Key |
PXMBKFPATWLPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC(=C)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


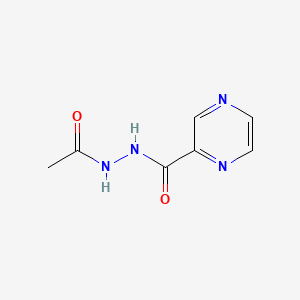
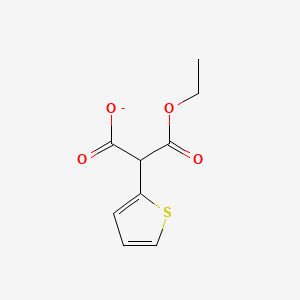

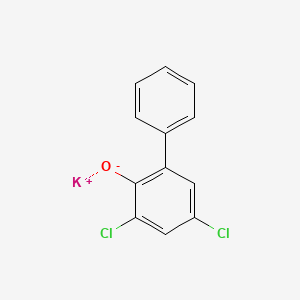
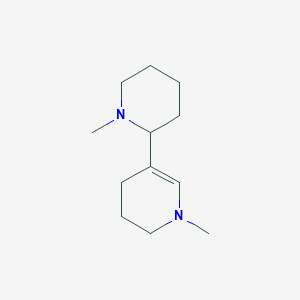
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
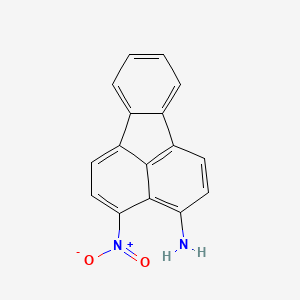
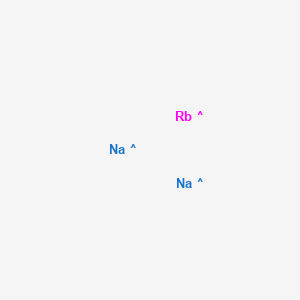
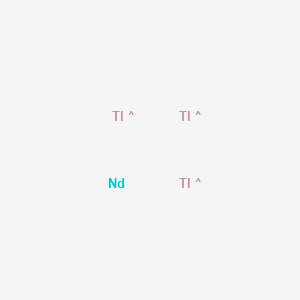

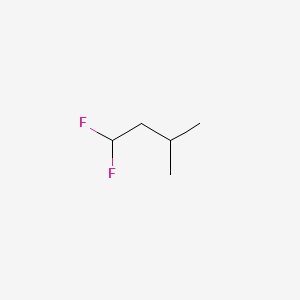
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
